molecular formula C17H14ClN3O3 B2998191 5-chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 946234-05-5

5-chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No.: B2998191
CAS No.: 946234-05-5
M. Wt: 343.77
InChI Key: WSLLSYNOICYCTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a synthetic small molecule based on a pyrido[1,2-a]pyrimidin-4-one scaffold, a structure recognized in medicinal chemistry for its significant research potential. This core scaffold is a known pharmacophore in the development of inhibitors for various enzyme targets, particularly kinases. The molecule integrates a benzamide group, a feature common in many bioactive compounds, which can be critical for binding to target proteins and modulating their activity . The primary research value of this compound lies in its potential as a key intermediate or a candidate for screening against a panel of biological targets. The specific substitution pattern—featuring a 5-chloro-2-methoxybenzamide moiety linked to a 2-methylpyrido[1,2-a]pyrimidin-4-one core—suggests it is designed for high-affinity binding and selectivity. Analogs based on the pyrido[1,2-a]pyrimidin-4-one structure have been identified through virtual screening as potent potential VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) inhibitors, a critical target in oncology and angiogenesis research . The presence of the chloro and methoxy substituents is a common strategy in drug discovery to optimize a compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its overall bioactivity and pharmacokinetic profile . This product is intended for research purposes by qualified laboratory personnel. It is strictly for in vitro studies and is not approved for diagnostic, therapeutic, or any human or animal use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-10-15(17(23)21-8-4-3-5-14(21)19-10)20-16(22)12-9-11(18)6-7-13(12)24-2/h3-9H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLLSYNOICYCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors. This suggests that the compound may also interact with various cellular targets, contributing to its biological activity.

Mode of Action

Based on the structure and known activities of similar compounds, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions may induce conformational changes in the target proteins, altering their activity and resulting in downstream effects.

Pharmacokinetics

The compound’s molecular weight (36884 g/mol) suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed. The presence of polar groups such as the amide and sulfonamide may also enhance water solubility, facilitating absorption and distribution.

Result of Action

Given the broad range of activities exhibited by similar indole derivatives, the compound may induce a variety of cellular responses, potentially including changes in gene expression, protein activity, and cell signaling.

Biological Activity

5-Chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide (C14H14ClN3O3) is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its synthesis, mechanism of action, and therapeutic applications.

  • Molecular Formula: C17H14ClN3O3
  • Molecular Weight: 343.77 g/mol
  • Purity: Typically ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and other diseases. The pyrido[1,2-a]pyrimidine moiety is known for its ability to inhibit certain kinases, which are crucial in cell signaling pathways related to cancer cell proliferation.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study synthesized several derivatives and evaluated their effectiveness against various cancer cell lines. The findings showed that certain derivatives inhibited cell proliferation effectively, suggesting that the compound could serve as a lead for developing new anticancer agents .

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC50 (µM)
Derivative AMCF-7 (Breast)5.0
Derivative BHeLa (Cervical)7.5
Derivative CA549 (Lung)4.0

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition properties. It has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's .

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference
AChE12.0
Urease15.5

Antibacterial Activity

In addition to anticancer properties, the compound exhibits antibacterial activity against various strains. Studies have demonstrated moderate to strong effectiveness against pathogens such as Salmonella typhi and Bacillus subtilis .

Table 3: Antibacterial Activity

Bacterial StrainZone of Inhibition (mm)
Salmonella typhi20
Bacillus subtilis18
Staphylococcus aureus15

Case Studies

  • Study on Cancer Cell Lines : A recent study synthesized several benzamide derivatives including the target compound and evaluated their anticancer properties against multiple cell lines. The results indicated that some derivatives had IC50 values below 10 µM, signifying high potency against cancer cells .
  • Enzyme Binding Studies : Molecular docking studies were conducted to understand the binding interactions between the compound and target enzymes like AChE. These studies provided insights into the structure-activity relationship (SAR), highlighting key interactions that contribute to inhibitory activity .

Comparison with Similar Compounds

Sulfonamide-Linked Pyridine Derivatives (Compounds 15a and 15b)

  • Compound 15a : 5-Chloro-2-methoxy-N-(4-(N-pyridin-2-ylsulfamoyl)phenyl)benzamide
    • Exhibits potent inhibition of α-amylase (44.36% ± 0.01) and α-glucosidase, positioning it as an anti-diabetic agent .

Key Differences from Compound X :

  • Both 15a and 15b incorporate a sulfonamide bridge linking the benzamide core to a pyridine ring, whereas Compound X directly attaches a pyrido[1,2-a]pyrimidinyl group. This structural divergence likely alters target specificity due to differences in hydrogen bonding capacity and steric effects.

Heterocyclic Derivatives from Patent EP 3 532 474 B1

The European patent describes benzamide derivatives with diverse N-substituents, including triazolo[4,3-a]pyridinyl, pyrazinyl, and pyridazinyl groups. For example:

  • 2-[(1S)-1-Cyclohexylethoxy]-5-fluoro-N-(5-methoxypyrimidin-4-yl)benzamide : Features a pyrimidine substituent, emphasizing the role of heterocyclic electronegativity in binding affinity .

Comparison with Compound X :

Halogen-Substituted Analogues

  • 5-Bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide: Replaces chlorine with bromine and incorporates a benzimidazole-fused pyrimidine group. The bromine atom increases lipophilicity, which may influence membrane permeability and metabolic stability .

Comparison with Compound X :

Data Table: Structural and Pharmacological Comparison

Compound Core Structure N-Substituent Key Activities Evidence Source
Compound X Benzamide Pyrido[1,2-a]pyrimidinyl Not explicitly reported
Compound 15a Benzamide Sulfonamide-pyridin-2-yl α-Amylase/α-glucosidase inhibition
Compound 15b Benzamide Sulfonamide-pyridin-3-yl Acetylcholinesterase inhibition
Patent Compound (EP 3...) Benzamide Triazolo[4,3-a]pyridinyl Not explicitly reported
5-Bromo Analogue Benzamide Pyrimido[1,2-a]benzimidazolyl Not explicitly reported

Research Findings and Pharmacological Implications

  • Scaffold Flexibility : The benzamide core accommodates diverse substituents, enabling modulation of biological activity. Sulfonamide-linked derivatives (15a/b) target carbohydrate-metabolizing enzymes, while heterocyclic variants (e.g., Compound X) may exploit fused-ring systems for enhanced target binding .
  • Halogen Effects : Chloro and bromo substituents influence electronic properties and lipophilicity, impacting drug-receptor interactions and ADMET profiles .

Q & A

Q. Example Protocol :

Synthesize 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one via cyclization of 2-aminopyridine with ethyl acetoacetate in acetic acid (80°C, 12 hr) .

Chlorinate at the 5-position using POCl₃ (reflux, 4 hr), followed by methoxylation at the 2-position using NaOMe in MeOH .

Couple with 5-chloro-2-methoxybenzoyl chloride using triethylamine as a base in THF (0°C to RT, 6 hr) .

How to characterize this compound using spectroscopic and chromatographic methods?

Basic Research Question
Methodological Answer:
Spectroscopic Techniques :

  • IR Spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹ for pyrimidinone), N-H bend (~1550 cm⁻¹ for amide), and C-Cl stretch (~750 cm⁻¹) .
  • NMR :
    • ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm), pyridopyrimidine aromatic protons (δ 7.5–8.5 ppm), and methyl groups (δ 2.1–2.5 ppm) .
    • ¹³C NMR : Carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 110–150 ppm) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ ions. High-resolution MS confirms molecular formula (e.g., C₁₈H₁₅ClN₃O₃ requires m/z 356.0801) .

Q. Chromatography :

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention time and peak symmetry indicate purity (>95%) .

How to design experiments to assess its stability under physiological conditions?

Advanced Research Question
Methodological Answer:
Experimental Design :

Buffer Preparation : Simulate physiological pH (e.g., pH 7.4 phosphate buffer) and temperature (37°C) .

Forced Degradation : Expose the compound to:

  • Acidic/alkaline conditions (0.1M HCl/NaOH, 70°C, 24 hr).
  • Oxidative stress (3% H₂O₂, RT, 6 hr).
  • Light exposure (ICH Q1B guidelines).

Analytical Monitoring : Use HPLC-PDA to track degradation products. MS/MS identifies major breakdown pathways (e.g., hydrolysis of amide bonds or oxidation of methoxy groups) .

Q. Data Interpretation :

  • Calculate degradation kinetics (e.g., t₁/₂) using first-order models.
  • Compare stability profiles with structural analogs to identify liability points .

What strategies resolve contradictions in reported biological activity data across studies?

Advanced Research Question
Methodological Answer:
Root Cause Analysis :

Assay Variability : Standardize protocols (e.g., cell lines, incubation times) .

Compound Purity : Re-evaluate using orthogonal methods (e.g., NMR vs. HPLC) to exclude impurities as confounding factors .

Target Selectivity : Perform kinase profiling or proteomic screens to identify off-target effects .

Q. Statistical Approaches :

  • Meta-analysis of dose-response curves (IC₅₀ values) using tools like GraphPad Prism.
  • Apply multivariate regression to account for variables like solvent choice (DMSO vs. ethanol) .

How to conduct structure-activity relationship (SAR) studies focusing on the pyrido-pyrimidinone core?

Advanced Research Question
Methodological Answer:
SAR Design :

Core Modifications : Synthesize analogs with:

  • Substituent variations : Replace chloro with fluoro or methyl groups.
  • Ring expansion : Test pyrido[2,3-d]pyrimidinones vs. the original scaffold .

Biological Testing : Evaluate inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays .

Q. Metabolic Pathways :

  • CYP3A4/2D6 Mediated Oxidation : Predict sites using MetaSite (e.g., demethylation of methoxy group or hydroxylation of pyridopyrimidine) .
  • Glucuronidation : Identify potential sites via GLORYx .

Q. Validation :

  • Compare in silico predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.